molecular formula C16H17ClN2O3 B2426286 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone CAS No. 135127-52-5

2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone

Cat. No. B2426286
CAS RN: 135127-52-5
M. Wt: 320.77
InChI Key: BDPKMKPXVKPVIV-UHFFFAOYSA-N
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Description

“2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone”, also known as CHS-828, is a synthetic compound that has attracted significant attention. It is an orange solid with a melting point of 113–115 °C .


Synthesis Analysis

The synthesis of this compound involves a series of mononuclear transition metal dithiocarbamate complexes. The process involves self-assembly involving L, CS2, and corresponding metal acetates .


Molecular Structure Analysis

The molecular formula of “2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone” is C16H17ClN2O3 . The exact mass is 320.0927701 g/mol .


Physical And Chemical Properties Analysis

The compound is an orange solid with a melting point of 113–115 °C . It has a molecular weight of 320.77 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .

Scientific Research Applications

Anticancer Activity

2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone derivatives have been studied for their anticancer properties. For instance, compounds with a naphthoquinone skeleton, a N-(2-morpholinoethyl) group, and a 2-substituted imidazole segment exhibited significant antiproliferative activity against various human cancer cell lines, including breast, cervical, and lung carcinomas, while showing low cytotoxicity to normal cells (Liu, Zhang, Zhang, & Yan, 2018).

Antimicrobial and Antifungal Activity

Substituted derivatives of 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone have also shown promising bioactivity against various pathogens. For example, some compounds displayed concentration-dependent activity against human cell lines and pathogens like Plasmodium falciparum and Mycobacterium tuberculosis (Olawode, Tandlich, Prinsloo, Isaacs, Hoppe, Seldon, Warner, Steenkamp, & Kaye, 2019). Novel nitrogen and sulfur-containing hetero-1,4-naphthoquinones demonstrated potent antifungal and antibacterial properties (Tandon, Maurya, Mishra, & Shukla, 2009).

Electrochemical and Photoelectrochemical Applications

Derivatives of 1,4-naphthoquinone, including those similar to 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone, have been used as catalysts for electrochemical and photoelectrochemical processes. These compounds have been effective in the reduction of oxygen to hydrogen peroxide, showcasing their potential in various chemical and industrial applications (Calabrese, Buchanan, & Wrighton, 1983).

Antimalarial and Antiproliferative Activities

Some amino analogues of 1,4-naphthoquinone, which are structurally related to 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone, have shown significant antimalarial and anticancer activities. These compounds were found to be potent against malaria and various cancer cell lines (Sanjay, Shashiprabha, Shridhara, Nagarajan, Sivaramakrishnan, & Arun, 2022).

properties

IUPAC Name

2-chloro-3-(2-morpholin-4-ylethylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c17-13-14(18-5-6-19-7-9-22-10-8-19)16(21)12-4-2-1-3-11(12)15(13)20/h1-4,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPKMKPXVKPVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone

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